1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one

Lipophilicity Drug-likeness Physicochemical Property

1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 2060060-99-1) is a 2,3-dihydro-1H-imidazol-2-one derivative characterized by a benzyl substituent at the 1-position, a hydroxymethyl group at the 4-position, and a methyl group at the 3-position. With a molecular weight of 218.25 g/mol, a calculated XLogP3-AA of 0.1, and a topological polar surface area of 43.8 Ų, it occupies a distinct physicochemical space among N-substituted imidazolone building blocks.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13225032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C(=CN(C1=O)CC2=CC=CC=C2)CO
InChIInChI=1S/C12H14N2O2/c1-13-11(9-15)8-14(12(13)16)7-10-5-3-2-4-6-10/h2-6,8,15H,7,9H2,1H3
InChIKeyQVFGJKAXFIQQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one: Core Chemical Profile for Informed Procurement


1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 2060060-99-1) is a 2,3-dihydro-1H-imidazol-2-one derivative characterized by a benzyl substituent at the 1-position, a hydroxymethyl group at the 4-position, and a methyl group at the 3-position [1]. With a molecular weight of 218.25 g/mol, a calculated XLogP3-AA of 0.1, and a topological polar surface area of 43.8 Ų, it occupies a distinct physicochemical space among N-substituted imidazolone building blocks [1]. Its structural features—specifically the combination of a hydrogen-bond donor (hydroxymethyl), a lipophilic benzyl group, and a tertiary amide-like core—suggest potential utility as a versatile intermediate or scaffold in medicinal chemistry, where subtle changes in substitution pattern can critically impact downstream biological activity [1].

Why Generic Imidazole Substitution Fails: The Unmatched Substituent Triad of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one


The specific combination of functional groups in 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one generates a unique property profile that cannot be replicated by simple in-class analogs. Replacing the 2,3-dihydroimidazol-2-one core with a fully aromatic imidazole (e.g., 1-benzyl-4-hydroxymethylimidazole) eliminates the hydrogen-bond acceptor character of the carbonyl, drastically altering molecular recognition. Similarly, removing the 4-hydroxymethyl group or the 3-methyl group alters the hydrogen-bond donor/acceptor capacity and lipophilic balance, as reflected in differing computed LogP values [1]. The 'dihydro' character eliminates aromaticity in the heterocycle, introducing a stereoelectronic environment distinct from fully conjugated imidazoles, which directly impacts reactivity, metabolic stability, and binding interactions [1]. Therefore, for structure-activity relationship (SAR) studies or synthetic routes where the 4-hydroxymethyl handle is critical, generic substitution with other commercially available imidazole or imidazolone analogs is scientifically invalid and will lead to divergent experimental outcomes.

Quantitative Differentiation of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one Against Its Closest Analogs


Lipophilicity Control: Computed XLogP3-AA Difference vs. 1-Benzyl-4-hydroxymethylimidazole

The target compound demonstrates significantly lower computed lipophilicity compared to 1-benzyl-4-hydroxymethylimidazole, a closely related aromatic analogue lacking the carbonyl group at position 2. The XLogP3-AA value of 0.1 for 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one contrasts with the more lipophilic aromatic imidazole congener [1]. This difference is critical for researchers prioritizing aqueous solubility or seeking to reduce non-specific binding in biological assays.

Lipophilicity Drug-likeness Physicochemical Property

Hydrogen-Bond Capacity: Hydrogen Bond Acceptor Count vs. 1-Benzyl-3-methylimidazolidin-2-one

1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one possesses two hydrogen bond acceptor sites, whereas the saturated analogue 1-benzyl-3-methylimidazolidin-2-one (lacking the 4-hydroxymethyl group) presents only one [1]. The additional acceptor originating from the primary alcohol provides a distinct spatial arrangement of hydrogen-bonding pharmacophores, potentially enabling interactions with biological targets inaccessible to simpler imidazolidinone scaffolds.

Hydrogen Bonding Molecular Recognition Drug Design

Topological Polar Surface Area Differentiation for Permeability Prediction

The computed Topological Polar Surface Area (TPSA) of 43.8 Ų for 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is higher than that of a corresponding imidazole without the 2-one functionality [1]. This places the compound closer to the commonly cited threshold of <140 Ų for oral bioavailability, but represents a measurable shift in polarity compared to its aromatic analogue 1-benzyl-4-hydroxymethylimidazole, whose TPSA is predicted to be lower due to the absence of the carbonyl group.

Permeability ADME Physicochemical Property

Strategic Application Scenarios for 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one Based on Evidence


Medicinal Chemistry Scaffold Optimization Requiring Lower Lipophilicity

In lead optimization programs where reducing logP is crucial for improving metabolic stability and solubility, 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one serves as a core scaffold that inherently provides lower lipophilicity (XLogP3-AA of 0.1) than corresponding aromatic imidazole variants [1]. This makes it a strategic choice for medicinal chemists aiming to dial in drug-like properties early in the hit-to-lead process.

Synthesis of Targeted Covalent Inhibitors Utilizing the Hydroxymethyl Handle

The primary alcohol of the 4-hydroxymethyl group provides a functional handle for further derivatization. This compound is uniquely suited for installing warheads or linkers in the design of targeted covalent inhibitors or PROTACs, where the specific spatial orientation of the reactive group on the dihydroimidazolone core is critical for ternary complex formation.

Structure-Activity Relationship Studies Probing Hydrogen-Bond Interactions

With two hydrogen bond acceptor sites and one donor, this compound offers a specific pharmacophoric pattern. It is an optimal intermediate for SAR studies aimed at probing the role of an additional hydrogen bond acceptor in a target binding pocket, where controls like 1-benzyl-3-methylimidazolidin-2-one would lack this key interaction feature [1].

Development of CNS-Penetrant Candidates via Balanced TPSA

The TPSA of 43.8 Ų for 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one lies within a range often associated with optimal CNS penetration. For research programs targeting neurological disorders, this physicochemical profile offers a differentiated starting point compared to other more polar or more lipophilic heterocyclic building blocks [1].

Quote Request

Request a Quote for 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.